N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
This compound is a structurally complex molecule featuring a benzothiazole core linked via a carboxamide group to a piperidine scaffold. The piperidine moiety is further substituted with a 2-methoxyphenyl carbamoyl group.
Properties
IUPAC Name |
N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-29-18-8-4-2-6-16(18)25-22(28)26-12-10-15(11-13-26)14-23-20(27)21-24-17-7-3-5-9-19(17)30-21/h2-9,15H,10-14H2,1H3,(H,23,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASJVEZUMCEUIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 398.5 g/mol. Its structure features a piperidine ring, a methoxy group, and a benzo[d]thiazole moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O4 |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1234820-78-0 |
Research indicates that the compound interacts with various biological targets, including enzymes and receptors, potentially modulating pathways related to pain relief, anti-inflammatory responses, and neuroprotection. The presence of the methoxy group enhances binding affinity to specific targets, influencing efficacy.
Anticancer Activity
Studies have demonstrated that derivatives of thiazole compounds exhibit anticancer properties. For instance, compounds containing thiazole rings have shown significant cytotoxicity against various cancer cell lines. The compound under study may share similar mechanisms due to its structural analogies with known active compounds.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of thiazole derivatives, one compound exhibited an IC50 value of 18.4 mg/kg against A-431 cells, indicating promising anticancer activity .
Antimicrobial and Antiprotozoal Effects
The compound has also been assessed for antimicrobial properties. Research on thiazole derivatives has shown effectiveness against pathogens such as Giardia intestinalis and Trichomonas vaginalis. A methylcarbamate derivative demonstrated an IC50 value of 10 nM against Giardia, outperforming standard treatments like metronidazole .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the chemical structure significantly affect biological activity. For example:
- Methoxy Group : Enhances interaction with biological targets.
- Piperidine Ring : Contributes to overall stability and activity.
Comparative analysis with similar compounds indicates that structural variations can lead to differences in potency and selectivity.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl N-[4-(3-(2-hydroxyphenyl)carbamoyl)piperidin-1-yl]carbamate | Hydroxy group instead of methoxy | Increased polarity may affect solubility |
| Methyl N-[4-(3-(2-chlorophenyl)carbamoyl)piperidin-1-yl]carbamate | Chlorine substituent | Potentially enhanced lipophilicity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on structural motifs, synthetic routes, and inferred biological activity.
Structural Analogues
Key Structural Observations :
- Benzothiazole vs. Benzoxazole/Thiazole : The target compound’s benzo[d]thiazole core differentiates it from benzoxazole-thiazole hybrids (e.g., ) or simple thiazole derivatives (e.g., ). This may influence electronic properties and target binding.
- Substituent Diversity : The 2-methoxyphenyl carbamoyl group on the piperidine scaffold is distinct from iodophenyl (), methylpiperidine (), or cyclopropane-carboxamide () substituents in analogs. These modifications likely alter solubility, bioavailability, and receptor affinity.
- Synthetic Flexibility : Many analogs (e.g., ) utilize carboxamide coupling reactions, suggesting shared synthetic pathways with the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
